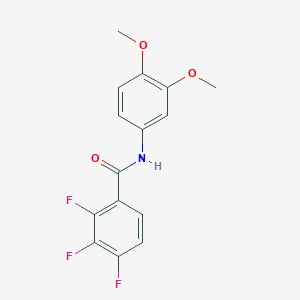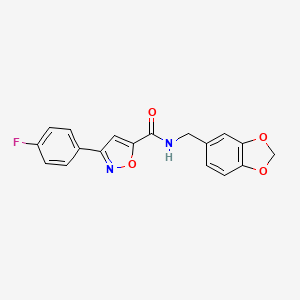![molecular formula C17H27NO B4582159 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine
Descripción general
Descripción
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C17H27NO. It belongs to the class of phenol ethers and benzenoids.
Métodos De Preparación
The synthesis of 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine typically involves the reaction of 2,3,5-trimethylphenol with 1-bromobutane to form 2,3,5-trimethylphenoxybutane. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Aplicaciones Científicas De Investigación
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the KtrAB ion channel complex, which is a component of the potassium homeostasis machinery in bacterial cells. This inhibition interferes with pathogen survival in host cells, making it a potential candidate for antimicrobial therapy .
Comparación Con Compuestos Similares
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine can be compared with similar compounds such as 1-[4-(2,3,5-trimethylphenoxy)butyl]piperidine. Both compounds share a similar phenoxybutyl structure but differ in the nitrogen-containing ring (pyrrolidine vs. piperidine). The unique structure of this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)16(3)17(13-14)19-11-7-6-10-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARHSECKCRCLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCN2CCCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![[2-({6-Ethyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4582110.png)

![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4582124.png)
![N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B4582133.png)

![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)


